

Spectroscopic Analysis of 3-Hydroxy-5-phenylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-5-phenylpyridine**

Cat. No.: **B1272047**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of **3-Hydroxy-5-phenylpyridine**. A comprehensive search of scientific databases and literature reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This document, therefore, provides a predictive analysis of the expected spectroscopic characteristics of **3-Hydroxy-5-phenylpyridine**. This predictive framework is built upon the known spectral data of the closely related precursor molecules, 3-hydroxypyridine and 3-phenylpyridine. By examining the influence of the hydroxyl and phenyl substituents on the pyridine ring, this guide offers researchers a valuable reference for the potential identification and characterization of **3-Hydroxy-5-phenylpyridine** in experimental settings. General experimental protocols for obtaining such spectra are also detailed.

Introduction

3-Hydroxy-5-phenylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the pyridine, phenol, and biphenyl-like structures. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. However, a thorough review of available scientific literature and spectral databases indicates that the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Hydroxy-5-phenylpyridine** have not been publicly reported.

This guide aims to bridge this information gap by providing a detailed, predictive analysis of the spectroscopic data for **3-Hydroxy-5-phenylpyridine**. This analysis is based on the foundational spectroscopic features of 3-hydroxypyridine and 3-phenylpyridine, offering a robust estimation of the chemical shifts, vibrational frequencies, and fragmentation patterns that would be anticipated for the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Hydroxy-5-phenylpyridine**. These predictions are derived from the analysis of its structural components and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Hydroxy-5-phenylpyridine**

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~8.2 - 8.4	d	~2-3
H-4	~7.3 - 7.5	t	~2-3
H-6	~8.1 - 8.3	d	~2-3
Phenyl H (ortho)	~7.5 - 7.7	d	~7-8
Phenyl H (meta)	~7.3 - 7.5	t	~7-8
Phenyl H (para)	~7.2 - 7.4	t	~7-8
OH	Variable (broad singlet)	s (broad)	-

Note: Predictions are based on spectra in a non-polar solvent like CDCl_3 . The phenolic proton's shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Hydroxy-5-phenylpyridine**

Carbon	Predicted Chemical Shift (ppm)
C-2	~140 - 145
C-3	~155 - 160
C-4	~120 - 125
C-5	~135 - 140
C-6	~140 - 145
Phenyl C (ipso)	~135 - 140
Phenyl C (ortho)	~127 - 130
Phenyl C (meta)	~128 - 131
Phenyl C (para)	~125 - 128

Table 3: Predicted Key IR Absorption Bands for **3-Hydroxy-5-phenylpyridine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C and C=N stretch (aromatic rings)	1450 - 1600	Medium to Strong
C-O stretch (phenol)	1200 - 1300	Strong
C-H out-of-plane bending	700 - 900	Strong

Table 4: Predicted Mass Spectrometry Data for **3-Hydroxy-5-phenylpyridine**

Ion	Predicted m/z	Notes
[M] ⁺	171.0684	Molecular ion (exact mass for C ₁₁ H ₉ NO)
[M+H] ⁺	172.0757	Protonated molecular ion (in ESI or CI)
[M-CO] ⁺	143	Loss of carbon monoxide from the hydroxypyridine ring
[C ₆ H ₅] ⁺	77	Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **3-Hydroxy-5-phenylpyridine**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

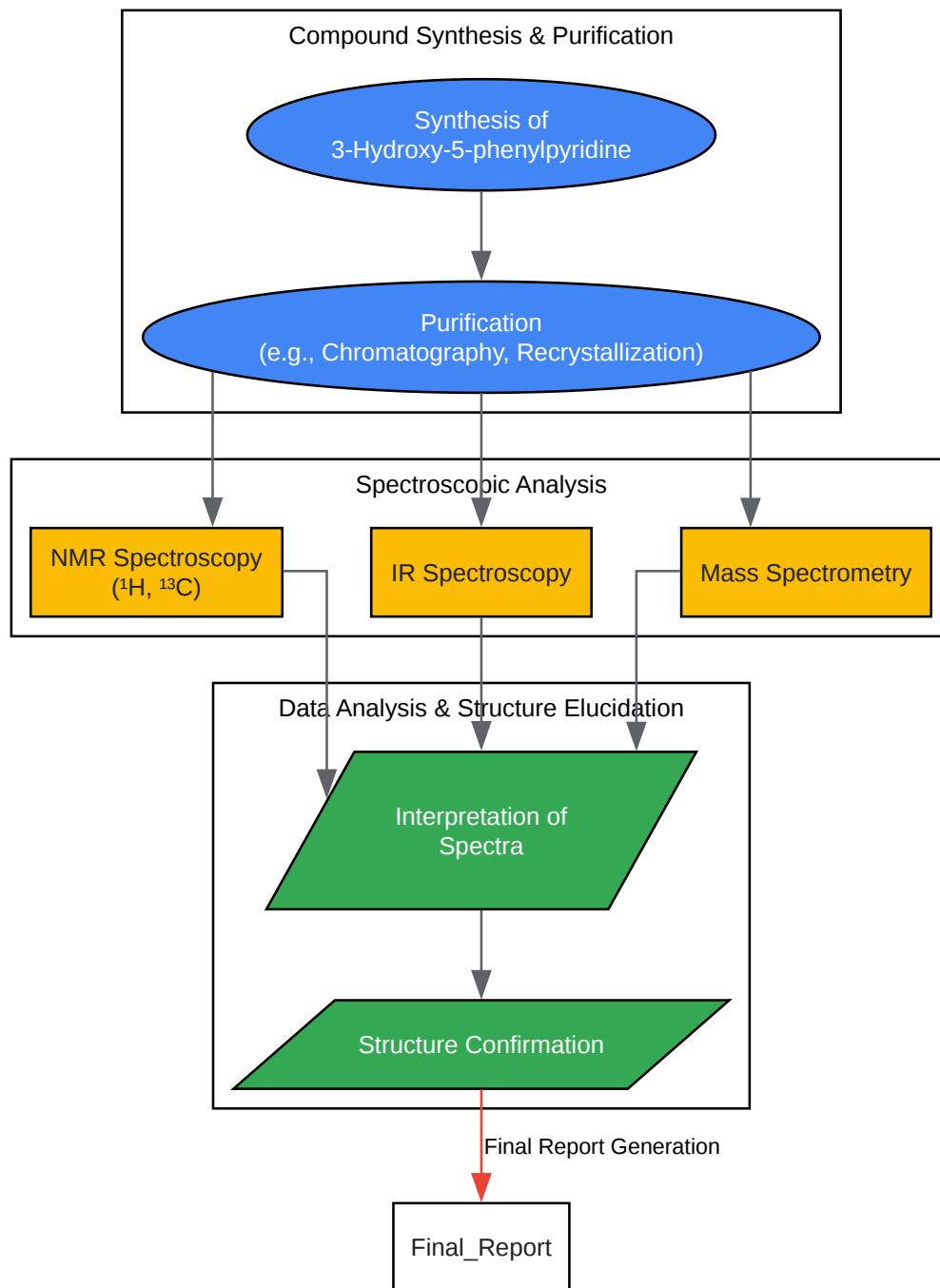
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - A standard proton experiment is run at room temperature.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.

- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-200 ppm).

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
 - The sample spectrum is then recorded, typically over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)


- Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
- Ionization Methods:
 - Electron Ionization (EI): Used in GC/MS, provides a characteristic fragmentation pattern.

- Electrospray Ionization (ESI) or Chemical Ionization (CI): Used in LC/MS, typically provides the protonated molecular ion $[M+H]^+$ with less fragmentation.
- Data Acquisition:
 - The sample is introduced into the ion source.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
 - A mass spectrum is generated, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to aid in molecular formula confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical process from compound synthesis to structural confirmation using various spectroscopic techniques.

Conclusion

While experimental spectroscopic data for **3-Hydroxy-5-phenylpyridine** is not currently available in the public domain, this guide provides a foundational, predictive analysis of its expected NMR, IR, and MS spectra. The provided data tables and experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The predictive nature of this analysis underscores the importance of future experimental work to validate and refine our understanding of the spectroscopic properties of **3-Hydroxy-5-phenylpyridine**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-5-phenylpyridine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272047#spectroscopic-data-for-3-hydroxy-5-phenylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1272047#spectroscopic-data-for-3-hydroxy-5-phenylpyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com